molecular formula C14H13F3N2O2 B3118656 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone CAS No. 241127-30-0

1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone

Cat. No. B3118656
CAS RN: 241127-30-0
M. Wt: 298.26 g/mol
InChI Key: PDIYCTRPRHTZQH-UHFFFAOYSA-N
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Description

The compound “1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . It also contains a trifluoromethyl group (-CF3), which is known to significantly affect pharmaceutical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. Pyrazole rings can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The trifluoromethyl group could be introduced through various methods, including direct fluorination or via a trifluoromethylating reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the trifluoromethyl group. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms . The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the trifluoromethyl group. The pyrazole ring can participate in various reactions, including electrophilic substitution and nucleophilic addition . The trifluoromethyl group is generally considered to be inert, but under certain conditions, it can participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

    Kinase Inhibition: Recent studies suggest that this compound selectively inhibits the RET kinase. In a kinase library containing 371 kinases, it demonstrated high selectivity (at least 100-fold) for RET. This property is particularly promising for targeted cancer therapies.

    Anticancer Potential: In vivo experiments showed that it effectively suppresses non-small cell lung cancer (NSCLC) and thyroid cancer xenografts driven by various RET mutations and fusions. Importantly, it does not inhibit VEGFR2, which is beneficial for avoiding unwanted side effects .

Neurotoxicity and Behavioral Effects

While the primary focus has been on its kinase inhibition, there’s also research on its neurotoxic potential. For instance:

Synthesis and Structure

Availability

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and minimize risk .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential uses. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could be of interest in the development of new drugs or other bioactive compounds.

properties

IUPAC Name

1-[5-[1-[3-(trifluoromethyl)phenoxy]ethyl]pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-9(13-6-7-18-19(13)10(2)20)21-12-5-3-4-11(8-12)14(15,16)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIYCTRPRHTZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C(=O)C)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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